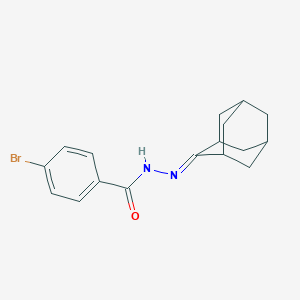
N-(2-adamantylideneamino)-4-bromobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide is a complex organic compound with the molecular formula C17H19BrN2O and a molecular weight of 347.2 g/mol This compound is characterized by its unique tricyclic structure, which includes a bromine atom and a benzohydrazide moiety
Méthodes De Préparation
Analyse Des Réactions Chimiques
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include lithium aluminum hydride and sodium borohydride.
Condensation Reactions: The benzohydrazide moiety can participate in condensation reactions with aldehydes and ketones to form hydrazones and hydrazides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The tricyclic structure allows it to fit into binding sites with high specificity, while the bromine atom and benzohydrazide moiety contribute to its reactivity and binding affinity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
4-bromo-N’-tricyclo[3.3.1.1~3,7~]dec-2-ylidenebenzohydrazide can be compared with other similar compounds, such as:
1-Adamantaneacetic acid: Another tricyclic compound with a different functional group, used in similar applications.
2-Bromoadamantane: A simpler tricyclic compound with a bromine atom, used as an intermediate in organic synthesis.
3,5-Dimethyl-1-bromoadamantane: A tricyclic compound with additional methyl groups, used in the synthesis of pharmaceuticals and other organic compounds.
The uniqueness of 4-bromo-N’-tricyclo[331
Propriétés
Formule moléculaire |
C17H19BrN2O |
|---|---|
Poids moléculaire |
347.2g/mol |
Nom IUPAC |
N-(2-adamantylideneamino)-4-bromobenzamide |
InChI |
InChI=1S/C17H19BrN2O/c18-15-3-1-12(2-4-15)17(21)20-19-16-13-6-10-5-11(8-13)9-14(16)7-10/h1-4,10-11,13-14H,5-9H2,(H,20,21) |
Clé InChI |
ASJVJFQXAQMIFB-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
SMILES canonique |
C1C2CC3CC1CC(C2)C3=NNC(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tetramethyl 6'-ethyl-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B412410.png)

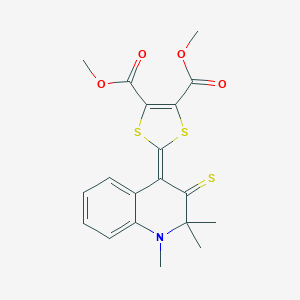
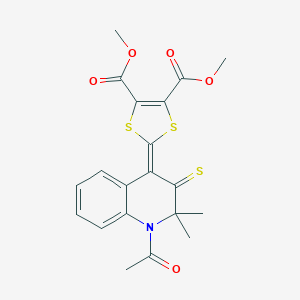
![1-{4,4-dimethyl-1-sulfanylidene-1H,4H,5H-[1,2]dithiolo[3,4-c]quinolin-5-yl}ethan-1-one](/img/structure/B412417.png)
![5-Acetyl-7-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412419.png)
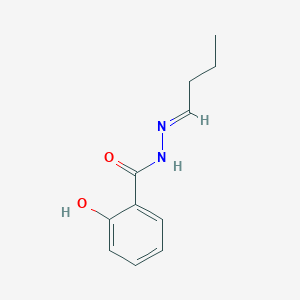
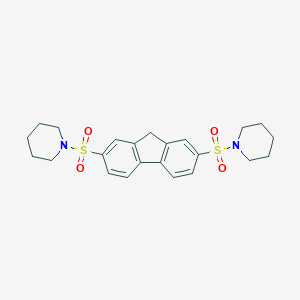
![5-(3,4-dimethylphenyl)-1-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412424.png)
![5-(3-methoxyphenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone](/img/structure/B412426.png)
![ethyl 4-[1-(4-methylphenyl)-1',3',4,6-tetraoxospiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-5-yl]benzoate](/img/structure/B412427.png)
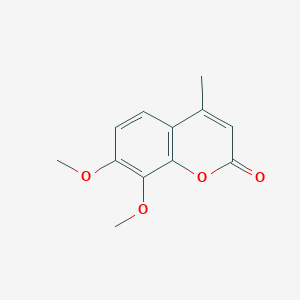
![N-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]glycine](/img/structure/B412431.png)
![2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B412432.png)
